N-(2,3-dimethylphenyl)-6-oxo-1H-pyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

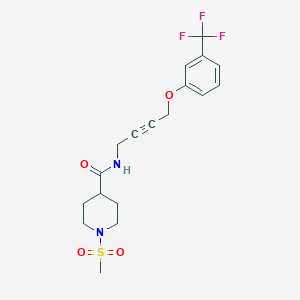

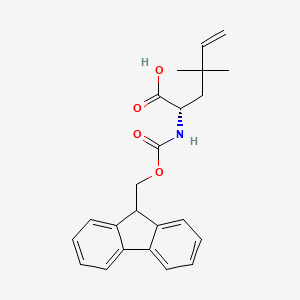

The compound “N-(2,3-dimethylphenyl)-6-oxo-1H-pyridazine-3-carboxamide” is a pyridazine derivative. Pyridazine is a basic aromatic ring, one of three isomeric compounds with the formula C4H4N2. The pyridazine ring is a six-membered ring with two adjacent nitrogen atoms. It appears to have an amide functional group attached to the 3-position and a 2,3-dimethylphenyl group attached via a nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyridazine derivative with the appropriate amine (in this case, 2,3-dimethylphenylaniline) under amide bond-forming conditions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy . The presence of the pyridazine ring, the amide group, and the 2,3-dimethylphenyl group would impart specific structural features that could be identified by these techniques.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyridazine ring, the amide group, and the 2,3-dimethylphenyl group . For instance, the pyridazine ring might undergo electrophilic substitution reactions, while the amide group might participate in hydrolysis or condensation reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, boiling point, and stability, would be determined by its molecular structure . For instance, the presence of the polar amide group might enhance its solubility in polar solvents.Scientific Research Applications

Synthesis and Biological Activity

One study detailed the synthesis of novel heterocyclic compounds, including a variety of aryl monoazo organic compounds, which demonstrated significant antimicrobial and antitumor activities. These compounds were applied for dyeing polyester fabrics, indicating their utility in producing sterile and biologically active materials for various applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Advanced Material Synthesis

Research on the synthesis of novel pyrazolyl-pyridazine ReI tricarbonyl complexes has been conducted, leading to the development of zwitterionic structures stabilized by hydrogen bonding. This work provides a new route for bromide replacement in such complexes, potentially opening new pathways for the creation of advanced materials with unique electrochemical and structural properties (Saldías, Mella, Pizarro, & Vega, 2020).

Organic Synthesis Methodologies

In organic synthesis, novel methodologies have been developed for the condensation reactions of certain compounds, leading to the creation of a wide range of heterocyclic amines. These methods offer improvements in product yields and reaction times, showcasing the versatility of N-(2,3-dimethylphenyl)-6-oxo-1H-pyridazine-3-carboxamide-related compounds in synthesizing pyridazine derivatives and other complex molecules (Al‐Zaydi & Borik, 2007).

Photophysical Properties

Another line of research explored the synthesis of 2-azaindolizines, highlighting an efficient method for their preparation. These compounds were then converted to fluorescent compounds through transition-metal-catalyzed cross-coupling reactions, indicating potential applications in the development of new fluorescent materials for various technological applications (Shibahara, Kitagawa, Yamaguchi, & Murai, 2006).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(2,3-dimethylphenyl)-6-oxo-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-8-4-3-5-10(9(8)2)14-13(18)11-6-7-12(17)16-15-11/h3-7H,1-2H3,(H,14,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHYVJWEULBTLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=NNC(=O)C=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Dimethylphosphorylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B2861505.png)

![5-(1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2861511.png)

![N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2861516.png)

![2-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide](/img/structure/B2861517.png)

![1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-pyrazole-4-carbonitrile](/img/structure/B2861518.png)

![ethyl 2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-oxoacetate](/img/structure/B2861522.png)

![3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B2861523.png)

![4-Cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1,3-oxazole-5-carboxamide](/img/structure/B2861525.png)